molecular formula C15H15NO2 B13872473 2-Benzyl-1,3-dihydroisoindole-4,5-diol

2-Benzyl-1,3-dihydroisoindole-4,5-diol

Cat. No.: B13872473
M. Wt: 241.28 g/mol
InChI Key: OHAGPCMMEHVYNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,3-dihydroisoindole-4,5-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, making the process versatile.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,3-dihydroisoindole-4,5-diol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-Benzyl-1,3-dihydroisoindole-4,5-diol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-Benzyl-1,3-dihydroisoindole-4,5-diol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-1,3-dihydroisoindole-4,5-diol is unique due to its specific benzyl substitution and dihydroisoindole core

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-benzyl-1,3-dihydroisoindole-4,5-diol

InChI

InChI=1S/C15H15NO2/c17-14-7-6-12-9-16(10-13(12)15(14)18)8-11-4-2-1-3-5-11/h1-7,17-18H,8-10H2

InChI Key

OHAGPCMMEHVYNR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C(=C(C=C2)O)O

Origin of Product

United States

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